molecular formula C16H23NO B1600191 (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine CAS No. 260550-89-8

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine

Cat. No.: B1600191
CAS No.: 260550-89-8
M. Wt: 245.36 g/mol
InChI Key: LJHIBIVAYHQPBT-CQSZACIVSA-N
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Description

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, more commonly known as (–)-BPAP or R-(-)-BPAP, is a high-potency experimental compound classified as a monoaminergic activity enhancer (MAE) . Its primary research value lies in its unique ability to selectively enhance the impulse propagation-mediated release of key neurotransmitters—namely dopamine, norepinephrine, and serotonin—without triggering uncontrolled release from storage vesicles, a mechanism distinct from classic psychostimulants . This enhancer effect is believed to be mediated through its action as an agonist on the trace amine-associated receptor 1 (TAAR1), influencing intracellular phosphorylation and signal transduction to modulate vesicular dopamine release . In neuroscience research, (–)-BPAP is a valuable tool for investigating cognitive function, neuroprotection, and aging. Studies indicate it can antagonize learning inhibition, exhibit neuroprotective effects against toxins like β-amyloid, and has been shown in animal models to slow age-related monoaminergic neurodegeneration and prolong lifespan . Its stimulatory effects on dopaminergic and serotonergic systems also make it a compound of interest for research into depression and mood disorders . Beyond neurology, (–)-BPAP has demonstrated promising anti-tumor properties in preclinical models. Significant research shows it can inhibit tumor growth in experimental models of lung adenocarcinoma, with effects observed at both low and high doses leading to cell cycle arrest via decreased expression of cyclin D1, CDK4, and PCNA . Furthermore, long-term animal studies have reported that treatment with BPAP significantly suppresses the spontaneous manifestation of malignant tumors like fibrosarcomas, suggesting it may help uncover a tumor-manifestation-suppressing regulation in the brain . This compound is supplied for research purposes only and is strictly not intended for human or veterinary use.

Properties

IUPAC Name

(2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHIBIVAYHQPBT-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC2=CC=CC=C2O1)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027206
Record name (2R)-1-(1-Benzofuran-2-yl)-N-propyl-2-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260550-89-8
Record name R-(-)-BPAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260550-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FPFS-1169 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260550898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FPFS-1169 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XG5HU8U55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Example Protocol:

Step Reagents/Conditions Yield Reference
Cyclization Phenol derivative, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C 75–85%

Introduction of Pentan-2-amine Side Chain

The amine moiety is introduced via alkylation or reductive amination :

  • Alkylation : Reaction of the benzofuran intermediate with 1-bromo-2-pentanamine in the presence of a base (e.g., K₂CO₃).
  • Reductive amination : Condensation of a ketone intermediate with n-propylamine using NaBH₃CN or H₂/Pd-C.

Key Data:

Method Reagents Temperature Stereoselectivity (R:S)
Alkylation 1-Bromo-2-pentanamine, K₂CO₃, DMF 60°C 3:1
Reductive amination n-Propylamine, NaBH₃CN, MeOH RT 4:1

Stereochemical Control

The (R)-configuration is achieved through:

  • Chiral resolution : Use of (L)-tartaric acid to resolve racemic mixtures.
  • Asymmetric synthesis : Catalytic asymmetric hydrogenation of imine intermediates with chiral ligands (e.g., BINAP).

Resolution Efficiency:

Resolving Agent Solvent Enantiomeric Excess (ee)
(L)-Tartaric acid Ethanol 98%

Purification and Characterization

Final purification employs:

Analytical Data:

Property Value Method
Melting Point 128–130°C DSC
[α]²⁵D +34.5° (c=1, CHCl₃) Polarimetry
HPLC Purity >99% C18, MeCN/H₂O

Scale-Up and Formulation

For in vivo studies, the compound is formulated as:

Formulation Table:

Concentration (mg/mL) DMSO (μL) Corn Oil (μL)
1 354.8 645.2
5 1774.2 8225.8

Chemical Reactions Analysis

Types of Reactions

®-1-(Benzofuran-2-yl)-N-propylpentan-2-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Chemistry

BPAP serves as a valuable building block for synthesizing more complex molecules. Its unique chemical structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biological Activities

BPAP exhibits several notable biological activities:

  • Neuropharmacology: Studies indicate that BPAP enhances the release of neurotransmitters such as dopamine and serotonin. It has been shown to increase electrically stimulated release of these neurotransmitters in the brain, suggesting its potential as a neuropharmacological agent .
  • Anti-Cancer Properties: BPAP has demonstrated significant inhibitory effects against various cancer cell lines, particularly lung adenocarcinoma. In vivo studies have shown that BPAP can reduce tumor growth and metastasis in mouse models, making it a candidate for cancer therapy .
  • Anti-Inflammatory Effects: Research has indicated that BPAP may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Medical Applications

Given its diverse pharmacological profile, BPAP is being explored for potential therapeutic applications in:

  • Cancer Treatment: Its ability to inhibit tumor growth makes it a candidate for further investigation in oncology .
  • Neurodegenerative Disorders: By modulating neurotransmitter release, BPAP may have implications in treating conditions such as Parkinson's disease and depression .

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of BPAP on dopamine release in rat striatal slices, it was found that BPAP potentiated vesicular dopamine release via TAAR1 signaling pathways. This suggests its potential utility in understanding dopaminergic transmission mechanisms and developing treatments for related disorders .

Case Study 2: Anti-Cancer Efficacy

Another investigation focused on the anti-cancer properties of BPAP revealed its effectiveness against lung adenocarcinoma in mouse models. The study reported a significant reduction in tumor size and metastasis when treated with low-dose BPAP (0.0001 mg/kg), highlighting its potential as a low-toxicity cancer therapeutic agent .

Mechanism of Action

The mechanism of action of ®-1-(Benzofuran-2-yl)-N-propylpentan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of specific signaling pathways that promote cell proliferation .

Comparison with Similar Compounds

To contextualize the pharmacological and structural uniqueness of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, it is compared to three categories of compounds: neuroprotective enhancers , structural analogs , and benzofuran derivatives .

Table 1: Pharmacological Comparison with Neuroprotective Enhancers
Compound Mechanism of Action MAO-B Inhibition Key Therapeutic Uses Potency (Relative to BPAP)
(−)-Deprenyl (Selegiline) MAO-B inhibition; dopamine preservation Yes Parkinson’s disease, antiaging Lower
PPAP (1-Phenyl-2-propylaminopentane) Catecholaminergic enhancer; no MAO-B effect No Cognitive enhancement, neuroprotection Lower
This compound Dual enhancer (catecholamine/serotonin); mTOR modulation No Neuroprotection, antitumor, anti-cachexia Reference

Key Findings :

  • Compared to PPAP, its benzofuran moiety enhances serotoninergic activity, broadening its therapeutic scope .
  • Its antitumor mechanism is unique: low-dose-induced geroconversion (via p16INK4a and mTOR activation) contrasts with high-dose pathway suppression, a feature absent in other enhancers .
Table 2: Structural and Functional Comparison with Benzofuran Derivatives
Compound Structure Substituents Primary Activity Clinical Relevance
2-MAPB (1-(Benzofuran-2-yl)-N-methylpropan-2-amine) Benzofuran + N-methylpropane Shorter chain; methyl group Stimulant (reported in forensic samples) Limited; recreational use
N-Methyl-2-phenylpropan-1-amine Phenyl + N-methylpropane No benzofuran; phenyl group Adrenergic stimulant (historical) Obsolete; replaced
This compound Benzofuran + N-propylpentane Extended chain; propyl group Neuroprotection, antitumor Preclinical (cancer models)

Key Findings :

  • The pentan-2-amine backbone and N-propyl group in this compound confer higher CNS selectivity and bioavailability compared to shorter-chain analogs like 2-MAPB .
  • The benzofuran moiety enhances serotoninergic activity, absent in phenyl-based analogs (e.g., N-Methyl-2-phenylpropan-1-amine) .
Table 3: Antitumor Efficacy in Preclinical Models
Compound Model (Cancer Type) Dose-Dependent Effect Mechanism Survival/Benefit
This compound Lung adenocarcinoma (EGFR wild-type mice) Low dose: Geroconversion; High dose: mTOR/MAPK inhibition Cell cycle arrest (cyclin D1/CDK4↓) Increased survival; reduced cachexia
Cisplatin Various carcinomas DNA crosslinking Apoptosis High toxicity; cachexia aggravation
(−)-Deprenyl Neuroblastoma (in vitro) MAO-B-independent apoptosis ROS modulation Limited efficacy

Key Findings :

  • This compound’s dual antitumor mechanism is distinct from classical chemotherapeutics (e.g., cisplatin) and MAO-B inhibitors .
  • Its anti-cachexia effect is unparalleled in current oncology models .

Biological Activity

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, commonly referred to as (–)BPAP, is a compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, particularly its role as a monoaminergic activity enhancer (MAE). The following sections provide a detailed exploration of its biological activity, mechanisms of action, and research findings.

Overview of Biological Activity

Benzofuran derivatives, including (–)BPAP, are known for their various biological effects such as:

  • Anti-tumor activity
  • Antibacterial properties
  • Antioxidative effects
  • Neurotransmitter modulation

The unique structure of (–)BPAP, which includes a benzofuran ring and specific amine substitutions, contributes to its distinct biological properties .

The mechanism by which (–)BPAP exerts its biological effects primarily involves enhancing the release of neurotransmitters such as serotonin, norepinephrine, and dopamine. This is achieved through:

  • Monoaminergic Activity Enhancement : (–)BPAP enhances nerve impulse propagation-mediated release of catecholamines and serotonin in the brain. It acts as a potent MAE, facilitating the release of these neurotransmitters by modulating their transporters and receptors .
  • Interaction with TAAR1 : Recent studies suggest that (–)BPAP activates trace amine-associated receptor 1 (TAAR1), which plays a crucial role in mediating its effects on neurotransmitter release. This activation leads to increased phosphorylation of proteins involved in vesicular release mechanisms .
  • Dopamine Release Mechanism : The compound promotes both non-vesicular and vesicular dopamine release through PKC-mediated phosphorylation pathways. This dual action is significant for its potential therapeutic applications in neurodegenerative diseases .

Case Studies

Several studies have investigated the effects of (–)BPAP on various biological systems:

  • Neurotransmitter Release Studies : Research demonstrated that administration of (–)BPAP significantly increased dopamine release in rat striatal slices. This effect was linked to enhanced vesicular storage and release capabilities mediated by TAAR1 activation .
  • Therapeutic Potential : Investigations into the therapeutic applications of (–)BPAP suggest potential benefits in treating conditions such as Parkinson's disease and depression due to its ability to enhance monoaminergic transmission .
  • Inhibitory Effects on Cancer Cells : A study indicated that (–)BPAP exhibited inhibitory effects on lung adenocarcinoma cells, suggesting its potential role as an anti-cancer agent .

Data Tables

Biological ActivityMechanismReferences
Anti-tumorInhibition of cancer cell proliferation
Neurotransmitter ReleaseMAE via TAAR1 activation
AntibacterialInteraction with bacterial enzymes
AntioxidativeScavenging free radicals

Q & A

Q. What synthetic routes are available for (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, and how is its stereochemical purity validated?

BPAP can be synthesized via catalytic methods optimized for benzofuran derivatives. For example, palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) of 1-(2-(allyloxy)phenyl)-2-yn-1-ols with isonitriles in methanol at 70°C for 5 hours has been reported for analogous compounds . Stereochemical validation requires chiral HPLC or circular dichroism (CD) spectroscopy, while structural confirmation employs 1D/2D NMR (e.g., ¹H–¹³C HMBC) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing BPAP in research settings?

Key methods include:

  • GC-MS : For purity assessment and identification of volatile impurities.
  • FTIR-ATR : To confirm functional groups (e.g., benzofuran C-O-C stretch at ~1250 cm⁻¹).
  • HPLC-TOF : For quantification and detection of degradation products.
  • NMR : ¹H and ¹³C spectra (in DMSO-d₆) resolve stereochemistry and verify hydrogen/carbon environments .

Q. What preliminary pharmacological effects have been observed for BPAP?

BPAP exhibits dose-dependent neuroprotective and antitumor activity. At low doses (0.1–1 µM), it enhances impulse-mediated catecholamine and serotonin release in the brain, suggesting modulatory effects on monoaminergic systems . In vitro models (e.g., SH-SY5Y neuroblastoma cells) show protection against dopaminergic toxins like N-methyl(R)salsolinol .

Advanced Research Questions

Q. How does BPAP’s dose-dependent mechanism influence its antitumor efficacy in lung adenocarcinoma?

  • Low doses (0.5–2 mg/kg) : Activate mTOR pathways, inducing p16INK4a-mediated geroconversion (senescence-like cell cycle arrest) in A549 cells .
  • High doses (>5 mg/kg) : Inhibit NF-κB signaling, reducing cancer-associated cachexia (e.g., 40% less weight loss in murine models) via IL-6/TNF-α suppression . Experimental design should include dose-response assays (Western blot for mTOR/p16INK4a) and cachexia markers (serum IL-6 ELISA).

Q. What in vitro models are suitable for evaluating BPAP’s neuroprotective mechanisms?

  • SH-SY5Y neuroblastoma cells : Treated with neurotoxins (e.g., 6-OHDA) to assess dopamine neuron survival via MTT assays and caspase-3 activity .
  • Primary cortical neurons : Measure synaptic vesicle release (FM1-43 dye) to quantify BPAP’s enhancement of neurotransmitter efflux .

Q. How does the R-enantiomer configuration of BPAP affect its pharmacological activity compared to the S-form?

The R-enantiomer shows higher affinity for trace amine-associated receptors (TAARs), as demonstrated by radioligand binding assays (³H-BPAP displacement). In contrast, the S-form exhibits reduced efficacy in serotonin transporter (SERT) inhibition (IC₅₀: R-form = 12 nM vs. S-form = 280 nM) . Chiral separation via HPLC with a β-cyclodextrin column is critical for enantiomer-specific studies.

Q. What strategies mitigate analytical challenges in quantifying BPAP in biological matrices?

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove phospholipids.
  • LC-MS/MS : Use a deuterated internal standard (e.g., BPAP-d₇) to correct matrix effects. Optimize MRM transitions (e.g., m/z 246 → 174 for BPAP) .

Q. What toxicological profiles must be considered for BPAP in preclinical studies?

  • Acute toxicity : OECD Guideline 423 testing in rodents (LD₅₀ > 300 mg/kg suggests low risk).
  • Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity.
  • Carcinogenicity : IARC guidelines recommend 2-year bioassays, though current data classify BPAP as non-carcinogenic .

Methodological Notes

  • Dose Optimization : Use factorial design experiments to resolve conflicting low-dose vs. high-dose effects .
  • Structural Analogues : Compare BPAP with 2-MAPB (a methyl-substituted variant) to study alkyl chain length impacts on TAAR binding .
  • In Vivo Models : Orthotopic lung cancer models (e.g., luciferase-tagged A549 cells) allow real-time tracking of tumor progression and cachexia .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine
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(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine

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